

A Comparative Guide: 1,12-Dibromododecaned24 vs. 1,12-Dibromododecane

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Compound of Interest

Compound Name: 1,12-Dibromododecane-d24

Cat. No.: B15554687

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **1,12-Dibromododecane-d24** and its non-deuterated analog, **1,12-Dibromododecane**. The inclusion of deuterium in **1,12-Dibromododecane-d24** offers distinct properties that are valuable in various research and development applications, particularly in mechanistic studies and as an internal standard.

Physicochemical Properties

The primary physical difference between **1,12-Dibromododecane-d24** and its non-deuterated counterpart is the molecular weight, owing to the substitution of 24 protium atoms with deuterium. This seemingly subtle change can lead to minor variations in other physical properties such as density and boiling point.



Property	1,12-Dibromododecane	1,12-Dibromododecane- d24
Molecular Formula	C12H24Br2	C12D24Br2
Molecular Weight	328.13 g/mol [1]	352.28 g/mol [2]
Melting Point	38-42 °C[3]	Not experimentally determined, but expected to be similar to the non-deuterated analog.
Boiling Point	215 °C at 15 mmHg[3]	Not experimentally determined, but expected to be slightly higher than the non-deuterated analog.
Density	~1.297 g/cm³[4]	Not experimentally determined, but expected to be slightly higher than the non-deuterated analog.

Spectroscopic Comparison

The most significant and measurable differences between the two compounds are observed in their spectroscopic data. These differences are fundamental to the application of the deuterated analog as a tracer and internal standard.



Spectroscopic Technique	1,12-Dibromododecane	1,12-Dibromododecane- d24
¹ H NMR	Shows characteristic signals for the methylene protons. The protons adjacent to the bromine atoms (α -protons) are the most downfield.	The absence of proton signals confirms the high isotopic purity of the deuterated compound. Residual proton signals can be used to quantify the degree of deuteration.
¹³ C NMR	Displays distinct signals for each carbon atom in the dodecane chain.[5]	The carbon signals will be split into multiplets due to coupling with deuterium (C-D coupling), and the chemical shifts may experience a slight upfield shift (isotope shift).
² H (Deuterium) NMR	No signal.	Will show signals corresponding to the deuterium atoms, confirming the position and extent of deuteration.
Mass Spectrometry (MS)	The molecular ion peak (M+) will have a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹ Br and ⁸¹ Br).[6][7]	The molecular ion peak will be shifted to a higher m/z value by 24 units compared to the non-deuterated analog, reflecting the mass of the 24 deuterium atoms. This distinct mass difference is crucial for its use as an internal standard in quantitative mass spectrometry.
Infrared (IR) Spectroscopy	C-H stretching vibrations are observed around 2850-2960 cm ⁻¹ .[8]	C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm ⁻¹) due to the heavier mass of deuterium. This provides a clear diagnostic window to



distinguish the two isotopologs.

Reactivity and Kinetic Isotope Effect

In chemical reactions, the C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the deuterated compound reacts at a different rate than its non-deuterated counterpart.

For reactions involving the cleavage of a C-H/C-D bond in the rate-determining step, a primary KIE is observed, with the C-H bond breaking faster. However, for nucleophilic substitution reactions at the bromine-bearing carbon, where the C-H/C-D bonds are not directly broken, a smaller secondary kinetic isotope effect (SKIE) may be observed.[9] The SKIE in S_n2 reactions is typically small. For S_n1 reactions, a more significant secondary KIE can be observed. The study of these effects can provide valuable insights into reaction mechanisms.

Applications

The primary application of **1,12-Dibromododecane-d24** is as an internal standard for the accurate quantification of **1,12-Dibromododecane** in various matrices using techniques like GC-MS or LC-MS.[10] Its distinct mass shift allows it to be easily differentiated from the analyte while behaving chemically similarly during sample preparation and analysis.

Furthermore, **1,12-Dibromododecane-d24** can be used as a tracer in metabolic, environmental, or materials science studies to follow the fate of the dodecane backbone.

1,12-Dibromododecane is a versatile bifunctional molecule used in a variety of chemical syntheses, including the formation of polymers, crown ethers, and other complex organic molecules.[11]

Experimental Protocols Synthesis of 1,12-Dibromododecane

A common method for the synthesis of 1,12-Dibromododecane is the bromination of 1,12-dodecanediol.



Protocol:

- To a stirred solution of hydrobromic acid (48% aqueous solution), add 1,12-dodecanediol.
- Heat the mixture to reflux for several hours.
- After cooling, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
- The crude product is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and purified by distillation under reduced pressure or recrystallization.

Synthesis of 1,12-Dibromododecane-d24

The synthesis of **1,12-Dibromododecane-d24** would follow a similar procedure, starting from the commercially available **1,12-dodecanediol-d24**.[10]

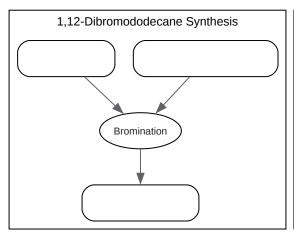
Protocol:

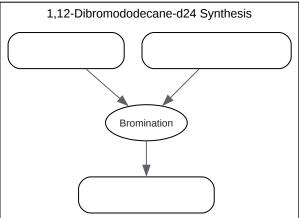
- In a round-bottom flask, combine 1,12-dodecanediol-d24 and a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
- The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- Upon completion, the reaction is quenched by the slow addition of water.
- The organic layer is separated, washed sequentially with water and brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting crude **1,12**-**Dibromododecane-d24** can be purified by column chromatography or distillation.

Visualizations



General Synthesis Workflow

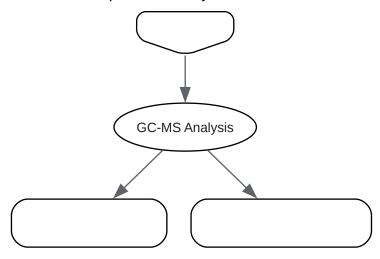




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Caption: Synthesis of deuterated and non-deuterated 1,12-Dibromododecane.

Comparative Analytical Workflow



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Caption: Mass spectrometric differentiation of the two analogs.



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